molecular formula C19H24N2O2 B7719015 N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide

Cat. No. B7719015
M. Wt: 312.4 g/mol
InChI Key: FTXIVAYLVNNCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide is a chemical compound that belongs to the class of amides. It is also known as CQMA and has been studied for its potential use in scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide in lab experiments is its potential use in the treatment of pain, inflammation, cancer, and neurodegenerative diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in these applications.

Future Directions

There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide. One direction is to further investigate its mechanism of action to optimize its use in the treatment of pain, inflammation, cancer, and neurodegenerative diseases. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide involves the reaction of cyclohexylamine with 2-hydroxy-7-methylquinoline-3-carbaldehyde in the presence of acetic acid. The resulting product is then treated with acetic anhydride to form the final compound. The purity and yield of the compound can be improved by using column chromatography.

Scientific Research Applications

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases.

properties

IUPAC Name

N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13-8-9-15-11-16(19(23)20-18(15)10-13)12-21(14(2)22)17-6-4-3-5-7-17/h8-11,17H,3-7,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXIVAYLVNNCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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